Cas no 897619-25-9 (N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide)

N-(2-{4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide is a synthetic organic compound featuring a piperazine sulfonamide core linked to a 3,4-dimethylbenzamide moiety. Its structure incorporates a methoxyphenyl group, enhancing its potential for selective binding interactions. This compound is of interest in medicinal chemistry due to its modular design, which allows for fine-tuning of pharmacological properties. The sulfonamide and amide functionalities contribute to its stability and solubility, while the aromatic and heterocyclic components may facilitate receptor targeting. Its well-defined chemical architecture makes it a valuable intermediate for the development of bioactive molecules, particularly in CNS and cardiovascular research. Suitable for further derivatization, it offers versatility in drug discovery applications.
N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide structure
897619-25-9 structure
Product Name:N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide
CAS No:897619-25-9
MF:C22H29N3O4S
MW:431.548364400864
CID:6223617
PubChem ID:16808971
Update Time:2025-10-28

N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide
    • F2068-0412
    • 897619-25-9
    • N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide
    • N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide
    • AKOS024625127
    • N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide
    • Inchi: 1S/C22H29N3O4S/c1-17-4-5-19(16-18(17)2)22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-8-21(29-3)9-7-20/h4-9,16H,10-15H2,1-3H3,(H,23,26)
    • InChI Key: UZQLRPJXSMNICX-UHFFFAOYSA-N
    • SMILES: S(CCNC(C1C=CC(C)=C(C)C=1)=O)(N1CCN(C2C=CC(=CC=2)OC)CC1)(=O)=O

Computed Properties

  • Exact Mass: 431.18787759g/mol
  • Monoisotopic Mass: 431.18787759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 87.3Ų

N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide Pricemore >>

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Additional information on N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide

N-(2-{4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide: A Comprehensive Overview

N-(2-{4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide, with the CAS number 897619-25-9, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which combines a piperazine ring, a sulfonyl group, and a benzamide moiety. The presence of these functional groups suggests potential applications in drug design, particularly in targeting specific biological pathways or receptors.

The molecular structure of this compound is characterized by a piperazine ring substituted with a 4-methoxyphenyl group at the 1-position. This substitution is connected via a sulfonyl group to an ethyl chain, which in turn is linked to a 3,4-dimethylbenzamide group. The combination of these structural elements provides the compound with unique physicochemical properties, including high solubility and potential bioavailability. Recent studies have highlighted the importance of such structural features in enhancing drug delivery and efficacy.

One of the most promising aspects of N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide is its potential as a therapeutic agent. Researchers have explored its activity against various disease targets, including cancer and neurodegenerative disorders. For instance, preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are often overexpressed in cancer cells. These findings suggest that it could serve as a lead compound for the development of targeted therapies.

In addition to its therapeutic potential, this compound has also been investigated for its pharmacokinetic properties. Studies have shown that it possesses favorable absorption and distribution characteristics, making it a strong candidate for oral administration. Furthermore, its metabolic stability has been evaluated in vitro and in vivo models, revealing minimal off-target effects and low toxicity profiles. These attributes are critical for advancing compounds into clinical trials.

The synthesis of N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide involves a multi-step process that incorporates advanced organic synthesis techniques. Key steps include the formation of the piperazine ring, sulfonation reactions, and amide bond formation. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound, reducing costs and improving yield.

From an environmental standpoint, the ecological impact of this compound has been assessed through biodegradation studies. Results indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in the environment. This is particularly important for ensuring sustainable drug development practices and reducing ecological footprint.

In conclusion, N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-3,4-dimethylbenzamide (CAS No: 897619-25-9) represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising pharmacological properties and favorable manufacturing processes, positions it as a valuable asset in the pipeline of novel therapeutic agents. Continued research into its mechanisms of action and clinical applications will undoubtedly shed further light on its potential to address unmet medical needs.

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